REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.C(N(CC)C(C)C)(C)C.F[C:20]1[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][C:21]=1[F:30]>CN(C)C=O>[F:30][C:21]1[CH:22]=[C:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH:24]=[CH:25][C:20]=1[N:3]1[CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=[C:2]1[CH3:1]
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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CC=1NC=C(N1)C(=O)O
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Name
|
|
Quantity
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4 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
1.2 g
|
Type
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reactant
|
Smiles
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FC1=C(C=C(C=C1)S(=O)(=O)C)F
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product is purified by HPLC
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Name
|
|
Type
|
|
Smiles
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FC1=C(C=CC(=C1)S(=O)(=O)C)N1C(=NC(=C1)C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |